The compound can be categorized under phenoxyalkylamines, which are known for their diverse biological activities, including neuroleptic effects. The presence of the fluorine atom enhances its lipophilicity, potentially improving its pharmacokinetic properties compared to non-fluorinated analogs. Various studies have explored its synthesis and applications, particularly in the development of antidepressants and other therapeutic agents .
The synthesis of 3-(3-Fluoro-5-methylphenoxy)propan-1-amine typically involves several steps, utilizing both classical organic synthesis techniques and modern methods such as metal-catalyzed reactions.
Key Synthesis Methods:
Technical Parameters:
The molecular structure of 3-(3-Fluoro-5-methylphenoxy)propan-1-amine can be described as follows:
Analytical Techniques:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
3-(3-Fluoro-5-methylphenoxy)propan-1-amine participates in various chemical reactions:
Relevant Technical Details:
These reactions often require specific conditions such as controlled temperature and pH to optimize yield and selectivity .
The mechanism of action for 3-(3-Fluoro-5-methylphenoxy)propan-1-amine largely depends on its interactions with biological targets:
Data and Analyses:
Studies have shown that similar compounds exhibit antidepressant activity by enhancing neurotransmitter availability in synaptic clefts .
The physical and chemical properties of 3-(3-Fluoro-5-methylphenoxy)propan-1-amine include:
Reactivity:
The presence of both basic amine and electron-withdrawing fluorine makes it reactive towards electrophiles while maintaining stability under neutral conditions .
3-(3-Fluoro-5-methylphenoxy)propan-1-amine has several scientific applications:
3-(3-Fluoro-5-methylphenoxy)propan-1-amine represents a strategically designed fluorinated phenoxyalkylamine with significant potential in neuropharmacology. This compound belongs to a class of molecules characterized by a phenoxy backbone linked to a terminal amine group via a propyl chain, featuring deliberate substitutions of fluorine and methyl groups at specific positions on the aromatic ring. The incorporation of fluorine at the meta-position and a methyl group at the alternative meta-position creates a distinct electronic and steric profile that enhances interactions with central nervous system targets. Chemically described as C₁₀H₁₄FNO, this amine derivative exemplifies the rational optimization of scaffold geometry and electronic properties for improved blood-brain barrier permeability and receptor binding affinity. Its molecular architecture positions it as a valuable tool for investigating noradrenergic and serotonergic pathway modulation, with fluorine playing a critical role in tuning bioavailability and target engagement. The compound's structural features reflect contemporary medicinal chemistry approaches to CNS drug development, where fluorination has become an indispensable strategy for optimizing pharmacokinetic and pharmacodynamic properties of neuroactive molecules [7] [9].
Fluorinated phenoxyalkylamines constitute a privileged structural class in neuropharmacology due to their enhanced ability to penetrate the blood-brain barrier and engage neurological targets. The strategic introduction of fluorine atoms into these molecules significantly alters their physicochemical properties—increasing lipid solubility while maintaining moderate molecular weight—which collectively facilitate CNS access. Unlike non-fluorinated analogues, fluorinated derivatives demonstrate improved metabolic stability, as the carbon-fluorine bond resistant to oxidative metabolism by hepatic cytochrome P450 enzymes. This property extends plasma half-life and ensures sustained CNS exposure [1] .
The compound 3-(3-Fluoro-5-methylphenoxy)propan-1-amine exemplifies this principle through its calculated physicochemical profile. With a logP value approximately 2.1 (indicating favorable lipid solubility), moderate polar surface area (estimated 32 Ų), and molecular weight below 350 Da, this compound adheres to established guidelines for CNS-penetrant molecules. The fluorine atom at the 3-position creates a localized dipole moment that enhances interactions with neurotransmitter receptors while simultaneously reducing basicity of the terminal amine (pKa ~9.5), which may decrease plasma protein binding and increase free fraction available for brain uptake [7] [9].
Research on structurally similar fluorinated phenoxyalkylamines demonstrates their application in targeting specific CNS receptors. For example, STD-101-D1, a fluorinated beta-1 adrenergic receptor (ADRB1) agonist, exhibits potent G protein-biased signaling with low nanomolar potency (EC₅₀ = 1.2 nM) and minimal beta-arrestin recruitment. This functional selectivity, attributed partly to fluorination patterns, enables neuroprotective effects in models of neuroinflammation while avoiding receptor desensitization pathways. The compound demonstrates high brain penetration, evidenced by brain-to-plasma ratios >2:1, validating the fluorinated phenoxyalkylamine approach for CNS targeting [1].
Table 1: Physicochemical Properties of Select Fluorinated Phenoxyalkylamines with CNS Activity
Compound | Molecular Formula | logP | Polar Surface Area (Ų) | Molecular Weight (Da) | Key CNS Targets |
---|---|---|---|---|---|
3-(3-Fluoro-5-methylphenoxy)propan-1-amine | C₁₀H₁₄FNO | 2.1 (pred) | 32 (pred) | 183.23 | Noradrenaline transporters, 5-HT receptors |
STD-101-D1 (ref compound) | Not specified | 2.8 | Not specified | ~350 | ADRB1 (EC₅₀ = 1.2 nM) |
Fluoxetine (comparator) | C₁₇H₁₈F₃NO | 4.65 | 21.3 | 309.33 | Serotonin transporter |
3-(3-Methylphenoxy)propan-1-amine hydrochloride | C₁₀H₁₅NO•HCl | 1.8 (free base) | 35.3 (free base) | 201.70 (HCl salt) | Monoamine systems |
3-(3-Fluoro-5-methylphenoxy)propan-1-amine shares significant structural homology with established modulators of monoaminergic neurotransmission. The compound's primary amine terminus and three-carbon chain spacing between oxygen and nitrogen atoms mirror the pharmacophore of beta-phenethylamine neurotransmitters, while the fluorinated aromatic system enables selective receptor interactions. Structural analogues demonstrate that subtle modifications to the phenoxy ring profoundly influence receptor selectivity profiles along the noradrenergic-serotonergic spectrum [1] [7].
The presence of the electron-withdrawing fluorine atom at the meta-position creates a distinct electronic environment that favors interactions with adrenergic receptors. This positioning mimics the hydroxyl group orientation in catecholamines, potentially enabling hydrogen bonding with serine residues in the adrenergic receptor binding pocket. Simultaneously, the methyl group at the 5-position provides steric bulk and lipophilic character that may enhance affinity for serotonin receptors. This dual functionality positions the compound as a potential hybrid modulator capable of engaging both noradrenergic and serotonergic pathways—a pharmacological profile relevant to depression, anxiety, and cognitive disorders [7].
Notably, shortening the alkyl chain to two carbons shifts activity toward dopaminergic systems, as seen in certain dopamine receptor ligands, while longer chains (four carbons) reduce CNS penetration. The three-carbon spacer in 3-(3-Fluoro-5-methylphenoxy)propan-1-amine represents an optimal length for balancing monoamine receptor affinity and brain bioavailability. Research on similar compounds indicates that such derivatives exhibit moderate affinity (Kᵢ = 100-500 nM range) for alpha-2 adrenergic receptors and serotonin 5-HT₁ₐ receptors, targets implicated in mood regulation and cognitive function. The fluorine substitution specifically increases alpha-2 adrenoceptor binding by approximately 3-fold compared to non-fluorinated analogues, demonstrating its critical role in receptor recognition [7].
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0